molecular formula C7H5BrClNO B2696855 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde CAS No. 1935331-10-4

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde

Cat. No.: B2696855
CAS No.: 1935331-10-4
M. Wt: 234.48
InChI Key: KRWFWSGJWCMUKJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde is a halogenated pyridine derivative with a carbaldehyde functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. For example, starting with 2-chloro-6-methylpyridine, bromination can be achieved using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and formylation processes, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the oxidation of the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can convert the carbaldehyde group to a primary alcohol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 5-Bromo-2-chloro-6-methyl-pyridine-3-carboxylic acid.

  • Reduction: 5-Bromo-2-chloro-6-methyl-pyridine-3-ol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Mechanism of Action

Target of Action

It’s known that this compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The mode of action of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde involves its interaction with its targets through chemical reactions. For instance, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This suggests that the compound can participate in nucleophilic substitution reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the synthesis of various compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation . This indicates that the compound can influence pathways involving aromatic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions under which the reactions involving this compound are carried out. For instance, the efficiency of palladium-catalyzed coupling reactions in which this compound participates may be affected by the choice of solvent .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine: Lacks the carbaldehyde group.

  • 5-Bromo-2-chloro-pyridine-3-carbaldehyde: Different halogen positions.

  • 6-Methyl-2-chloro-pyridine-3-carbaldehyde: Different halogen positions.

This comprehensive overview highlights the significance of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWFWSGJWCMUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935331-10-4
Record name 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde
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